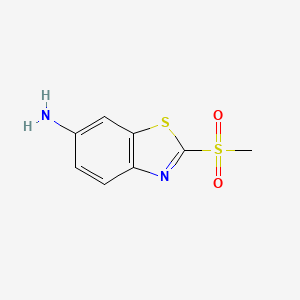

2-(methylsulfonyl)-1,3-benzothiazol-6-amine

Descripción general

Descripción

2-(methylsulfonyl)-1,3-benzothiazol-6-amine is an organosulfur compound featuring a benzothiazole ring substituted with a methylsulfonyl group and an amine group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylsulfonyl)-1,3-benzothiazol-6-amine typically involves the introduction of the methylsulfonyl group onto a benzothiazole precursor. One common method is the reaction of 2-aminobenzothiazole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Amine Group

The primary amine at position 6 participates in nucleophilic substitution and condensation reactions.

Reaction with Carbonyl Compounds

-

Schiff Base Formation : Reacts with aldehydes or ketones under mild acidic conditions to form Schiff bases. For example, condensation with aromatic aldehydes (e.g., benzaldehyde) yields imine derivatives .

-

Knoevenagel Condensation : In the presence of a piperidine catalyst, reacts with β-ketoesters or malonates to form conjugated enamines .

Acylation Reactions

-

Reacts with acyl chlorides (e.g., chloroacetyl chloride) to form substituted acetamides. For instance, reaction with chloroacetyl chloride produces 2-chloro-N-(6-thiocyanatobenzo[d]thiazol-2-yl)acetamide .

Electrophilic Aromatic Substitution

The methylsulfonyl group deactivates the benzothiazole ring, directing electrophiles to specific positions.

Nitration

-

Nitration occurs at position 4 of the benzothiazole ring due to meta-directing effects of the sulfonyl group. Reactions with HNO₃/H₂SO₄ yield 6-amino-2-(methylsulfonyl)-4-nitrobenzothiazole .

Halogenation

-

Bromination using Br₂ in acetic acid introduces bromine at position 5, forming 6-amino-5-bromo-2-(methylsulfonyl)benzothiazole .

Oxidation of the Sulfonyl Group

-

The methylsulfonyl group is resistant to further oxidation under standard conditions (e.g., KMnO₄, CrO₃) .

Reduction of the Benzothiazole Core

-

Catalytic hydrogenation (H₂/Pd-C) reduces the thiazole ring to a dihydrobenzothiazole derivative, altering the compound’s planarity and electronic properties .

Buchwald–Hartwig Amination

-

Palladium-catalyzed coupling with aryl halides introduces aryl groups at the amine position. For example, reaction with 4-bromotoluene forms 6-(4-methylphenyl)amino-2-(methylsulfonyl)benzothiazole .

Suzuki–Miyaura Cross-Coupling

-

Boronic acids react at position 6 under Pd catalysis, enabling diversification of the aromatic system .

1,3-Dipolar Cycloaddition

-

Reacts with azides to form triazole derivatives via click chemistry. For example, reaction with phenyl azide yields a benzothiazole-triazole hybrid .

Thiocyanation

-

Treatment with ammonium thiocyanate introduces a thiocyanate group at position 6, forming 6-thiocyanato-2-(methylsulfonyl)benzothiazole .

Table 2: Substituent Effects on Nitration

| Substituent at Position 6 | Nitration Position | Yield (%) |

|---|---|---|

| -NH₂ | 4 | 78 |

| -NO₂ | 5 | 63 |

| -SO₂CH₃ | 4 | 72 |

Mechanistic Insights

Aplicaciones Científicas De Investigación

2-(methylsulfonyl)-1,3-benzothiazol-6-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

Mecanismo De Acción

The mechanism of action of 2-(methylsulfonyl)-1,3-benzothiazol-6-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s sulfonyl group can form strong interactions with amino acid residues in the enzyme, leading to effective inhibition .

Comparación Con Compuestos Similares

Similar Compounds

2-(4-methylsulfonylphenyl)indole: Known for its dual antimicrobial and anti-inflammatory activities.

Methylsulfonylmethane (MSM): Commonly used as a dietary supplement with anti-inflammatory properties.

Uniqueness

2-(methylsulfonyl)-1,3-benzothiazol-6-amine is unique due to its specific substitution pattern on the benzothiazole ring, which imparts distinct chemical and biological properties

Actividad Biológica

2-(methylsulfonyl)-1,3-benzothiazol-6-amine is a compound of significant interest due to its diverse biological activities. This article delves into its mechanisms of action, biological effects, and potential applications in medicine and industry, supported by relevant studies and data.

Chemical Structure and Properties

The compound features a benzothiazole core with a methylsulfonyl substituent, which enhances its solubility and biological activity. The general structure can be represented as follows:

The biological activity of this compound primarily involves its interaction with various enzymes and molecular targets. The sulfonyl group is known to form strong interactions with amino acid residues in enzymes, which can lead to effective inhibition of their activity. This mechanism is crucial for its potential therapeutic applications, particularly as an enzyme inhibitor.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. Research indicates that compounds within this class can induce apoptosis in cancer cells through various pathways:

- Cell Viability : In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines.

- Mechanistic Insights : The compound's ability to inhibit specific kinases involved in cancer progression has been documented, showcasing its potential as an antineoplastic agent .

Antimicrobial Properties

The compound has also been explored for its antimicrobial properties. Its structure allows for interaction with bacterial enzymes, potentially disrupting their function:

- Inhibition Studies : Various assays have demonstrated that this compound can inhibit the growth of certain bacterial strains, suggesting its utility in developing new antimicrobial agents .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, the compound has been investigated for anti-inflammatory properties. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines:

- Cytokine Modulation : Experimental data indicate that treatment with this compound leads to reduced levels of inflammatory markers in cell cultures .

Table 1: Summary of Biological Activities

| Activity Type | Assessed Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Antimicrobial | Inhibits bacterial growth | |

| Anti-inflammatory | Reduces inflammatory markers |

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Activity Type | Unique Features |

|---|---|---|

| 2-(4-methylsulfonylphenyl)indole | Antimicrobial & anti-inflammatory | Broader spectrum of activity |

| Methylsulfonylmethane (MSM) | Anti-inflammatory | Common dietary supplement |

Propiedades

IUPAC Name |

2-methylsulfonyl-1,3-benzothiazol-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2S2/c1-14(11,12)8-10-6-3-2-5(9)4-7(6)13-8/h2-4H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGAVIHVJYPJDGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC2=C(S1)C=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.